molecular formula C14H13N3O2 B11686554 N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11686554
M. Wt: 255.27 g/mol
InChI Key: POWSWZVCYANQRY-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3-methoxybenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biology .

Preparation Methods

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 3-methoxybenzaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the pyridine ring. Common reagents for these reactions include halogens, acids, and bases.

    Complexation: Due to the presence of the Schiff base moiety, the compound can form stable complexes with various metal ions, such as copper, nickel, and zinc.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form complexes with metal ions and interact with biological molecules. The Schiff base moiety allows the compound to coordinate with metal ions, which can enhance its biological activity. The compound can also interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine substituent, which can influence its reactivity and biological properties.

The uniqueness of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of the pyridine ring, which can enhance its coordination ability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-2-4-11(8-13)9-16-17-14(18)12-5-3-7-15-10-12/h2-10H,1H3,(H,17,18)/b16-9+

InChI Key

POWSWZVCYANQRY-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.